

Application Notes: LanthaScreen™ Eu Kinase Binding Assay for VU6015929 IC₅₀ Determination

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Compound of Interest

Compound Name: VU6015929

Cat. No.: B2687919

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application notes for determining the half-maximal inhibitory concentration (IC₅₀) of **VU6015929**, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), using the LanthaScreen™ Eu Kinase Binding Assay.^{[1][2][3][4]} This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a robust and sensitive platform for quantifying inhibitor binding to kinase targets.^{[5][6]} The protocol outlines the assay principle, experimental workflow, reagent preparation, and data analysis required to accurately measure the potency of **VU6015929** against its target kinases.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest by a test compound. The assay relies on TR-FRET between a Europium (Eu)-labeled anti-tag antibody (donor) and an Alexa Fluor™ 647-labeled tracer (acceptor).

The key components are:

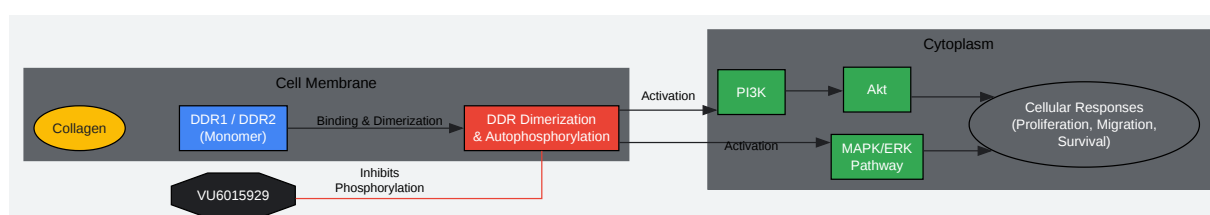
- **Tagged Kinase:** The target kinase (e.g., GST-tagged DDR1) is bound by a Eu-labeled anti-tag antibody.

- Alexa Fluor™ Tracer: A fluorescently labeled, ATP-competitive small molecule that binds to the kinase's active site.
- Test Inhibitor: An unlabeled compound (e.g., **VU6015929**) that competes with the tracer for binding to the kinase.

When the Eu-labeled antibody and the Alexa Fluor™ tracer are both bound to the kinase, they are in close proximity, allowing for FRET to occur upon excitation of the Europium donor.[6][7] The binding of an inhibitor like **VU6015929** displaces the tracer, disrupting FRET and causing a decrease in the acceptor emission signal.[6] This loss of FRET is directly proportional to the amount of inhibitor bound to the kinase, enabling the calculation of the inhibitor's IC₅₀ value.

DDR1/DDR2 Signaling Pathway

VU6015929 targets DDR1 and DDR2, which are unique receptor tyrosine kinases (RTKs) activated by collagen.[8] Upon collagen binding, DDRs dimerize and undergo autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[8][9] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways.[9] Inhibition of DDR1/DDR2 by **VU6015929** blocks these signaling events.



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Figure 1. Simplified DDR1/DDR2 signaling pathway and point of inhibition by **VU6015929**.

Quantitative Data Summary

The inhibitory potency of **VU6015929** against DDR1 and DDR2 was determined using the LanthaScreen™ Eu Kinase Binding Assay. The resulting IC₅₀ values are summarized below.

Compound	Target Kinase	Assay Type	IC ₅₀ (nM)	Reference
VU6015929	DDR1	LanthaScreen™ Eu Kinase Binding Assay	4.67	[1][2]
VU6015929	DDR2	LanthaScreen™ Eu Kinase Binding Assay	7.39	[1][2]

Experimental Workflow

The general workflow for determining the IC₅₀ of an inhibitor using the LanthaScreen™ assay is a simple "mix-and-read" procedure with no wash steps.



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Figure 2. General experimental workflow for the LanthaScreen™ IC₅₀ determination.

Detailed Experimental Protocol

This protocol describes the determination of an IC₅₀ value for **VU6015929** with DDR1 or DDR2 kinase.

5.1 Materials and Reagents

- Kinase: Purified, tagged DDR1 or DDR2 (e.g., GST-tagged).
- Inhibitor: **VU6015929** (Cat. No. HY-135401 or similar) dissolved in 100% DMSO.[10]
- Antibody: LanthaScreen™ Eu-anti-Tag (e.g., anti-GST) Antibody.

- Tracer: Kinase Tracer appropriate for DDR1/DDR2.
- Assay Buffer: 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Plates: Low-volume 384-well microplates (e.g., Corning #3676).
- Plate Reader: TR-FRET capable plate reader with excitation at ~340 nm and emission filters for ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

5.2 Reagent Preparation

Final assay volume is 15 µL. All reagents are prepared at 3 times (3x) the final desired concentration.

- 3x **VU6015929** Serial Dilutions: a. Prepare a 1 mM stock solution of **VU6015929** in 100% DMSO. b. Create a 10-point serial dilution series of the compound in 100% DMSO (e.g., 4-fold dilutions starting from 1 mM). c. Dilute this series 33.3-fold into 1x Kinase Buffer A to create the 3x compound solutions with a final DMSO concentration of 3%. d. Prepare a "no inhibitor" control using 3% DMSO in 1x Kinase Buffer A.
- 3x Kinase/Antibody Mixture: a. Dilute the Eu-anti-Tag antibody and the DDR1/DDR2 kinase in 1x Kinase Buffer A. b. The final concentration in the 15 µL assay is typically 5 nM for the kinase and 2 nM for the antibody.^[11] Therefore, the 3x mixture should contain 15 nM kinase and 6 nM antibody.
- 3x Tracer Solution: a. Dilute the Alexa Fluor™ 647-Tracer in 1x Kinase Buffer A. b. The optimal tracer concentration should be at or near its K_d for the kinase to ensure high sensitivity.^[12] This value is often provided by the manufacturer for validated kinase assays. If the K_d is 10 nM, the 3x solution should be 30 nM.

5.3 Assay Procedure

Perform all additions in a low-volume 384-well plate.

- Add 5 µL of the 3x **VU6015929** serial dilutions (or 3% DMSO control) to the appropriate wells.

- Add 5 μ L of the 3x Kinase/Antibody mixture to all wells.
- Add 5 μ L of the 3x Tracer solution to all wells.
- Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to mix.
- Incubate the plate at room temperature for 60 minutes, protected from light.[6]

5.4 Data Acquisition

- Set the plate reader to TR-FRET mode.
- Set the excitation wavelength to 340 nm (20 nm bandwidth).
- Set emission wavelengths to 615 nm (10 nm bandwidth) for the Europium donor and 665 nm (10 nm bandwidth) for the Alexa Fluor™ 647 acceptor.
- Read the plate following a 100 μ s delay for 200 μ s.

5.5 Data Analysis

- Calculate Emission Ratio: For each well, divide the acceptor signal (665 nm) by the donor signal (615 nm).[7]
 - $\text{Emission Ratio} = (\text{Intensity at 665 nm}) / (\text{Intensity at 615 nm})$
- Plot Dose-Response Curve: Plot the Emission Ratio as a function of the logarithm of the **VU6015929** concentration.
- Determine IC₅₀: Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression analysis software (e.g., GraphPad Prism). The IC₅₀ is the concentration of **VU6015929** that produces a 50% reduction in the FRET signal between the maximum (no inhibitor) and minimum (saturating inhibitor concentration) signals.

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